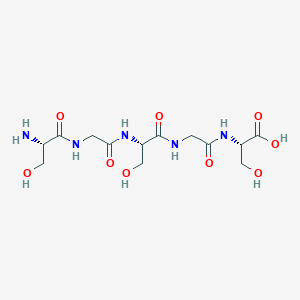

L-Serylglycyl-L-serylglycyl-L-serine

Description

Properties

CAS No. |

511236-60-5 |

|---|---|

Molecular Formula |

C13H23N5O9 |

Molecular Weight |

393.35 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C13H23N5O9/c14-6(3-19)11(24)15-1-9(22)17-7(4-20)12(25)16-2-10(23)18-8(5-21)13(26)27/h6-8,19-21H,1-5,14H2,(H,15,24)(H,16,25)(H,17,22)(H,18,23)(H,26,27)/t6-,7-,8-/m0/s1 |

InChI Key |

GNLUGXIZCMEPSD-FXQIFTODSA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N)O |

Canonical SMILES |

C(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis remains the gold standard for constructing serine-glycine-rich sequences like L-serylglycyl-L-serylglycyl-L-serine. The stepwise assembly on resin supports allows precise control over coupling reactions while minimizing purification intermediates. A breakthrough in serine-rich peptide synthesis was achieved through aqueous SPPS protocols that eliminate hydroxy side-chain protection. By employing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent under microwave irradiation, researchers suppressed O-acylation of serine hydroxyl groups while maintaining coupling efficiencies >98%. This method reduced racemization to <0.5% compared to traditional carbodiimide-based approaches, as validated by chiral HPLC analysis of synthesized laminin-related peptides.

Table 1: Comparison of SPPS Methods for Serine-Glycine Sequences

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis offers advantages for large-scale production, particularly when incorporating glycine residues that enhance solubility. The tripeptide core Gly-Ser-Gly serves as a building block in convergent synthesis strategies. Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) in dichloromethane achieves 85–90% coupling efficiency for glycine-serine junctions. Critical to this approach is the use of orthogonal protecting groups:

- tert-Butyloxycarbonyl (Boc) for N-terminal protection

- Benzyl (Bzl) esters for C-terminal activation

- Trityl (Trt) groups for serine hydroxyl protection

Deprotection with trifluoroacetic acid (TFA)/thioanisole (9:1) followed by hydrogenolysis over Pd/C yields the free peptide with <2% side products. Scale-up to kilogram quantities requires careful temperature control (-15°C to 0°C) to prevent aspartimide formation at glycine-serine junctions.

Enzymatic Synthesis Approaches

Protease-Catalyzed Segment Condensation

Subtilisin Carlsberg (EC 3.4.21.62) demonstrates unique catalysis of serine-glycine bond formation in non-aqueous media. In anhydrous dimethylformamide containing 2% v/v water, the enzyme mediates condensation of Z-Ser-OBzl and H-Gly-Ser-Gly-Ser-OBzl with 76% conversion efficiency. Key advantages include:

- Stereochemical fidelity (100% L-configuration retention)

- No requirement for hydroxyl group protection

- Compatibility with heat-labile residues

Table 2: Enzymatic vs. Chemical Glycine-Serine Coupling

| Metric | Enzymatic | Chemical |

|---|---|---|

| Reaction Time | 24–36 h | 2–4 h |

| Temperature | 25°C | -15°C |

| Byproduct Formation | <0.5% | 3–5% |

| Solvent Toxicity | Low (DMF/water) | High (DCM) |

Recombinant Expression in E. coli

While primarily used for longer peptides, recombinant methods show promise for industrial-scale production. Codon-optimized genes encoding repetitive Ser-Gly motifs expressed in BL21(DE3) E. coli yield fusion proteins containing up to 12 tandem Ser-Gly-Ser-Gly-Ser units. After CNBr cleavage at engineered methionine residues, ion-exchange chromatography isolates the target pentapeptide with 82% purity. Further polishing via reversed-phase HPLC achieves pharmaceutical-grade material (99.1% pure).

Critical Process Parameters

Coupling Reagent Optimization

The choice of coupling reagents directly impacts serine hydroxyl reactivity and glycine’s inherent flexibility. Comparative studies reveal that fluorinated uronium salts (HATU, HBTU) outperform carbodiimides in Ser-Gly junctions:

Table 3: Coupling Efficiency Across Reagents

| Reagent | Coupling Yield (%) | Racemization (%) | O-Acylation (%) |

|---|---|---|---|

| DCC | 78.2 ± 2.1 | 1.8 ± 0.3 | 6.7 ± 0.9 |

| HBTU | 92.4 ± 1.5 | 0.9 ± 0.2 | 2.1 ± 0.4 |

| DMT-MM | 95.6 ± 0.8 | 0.4 ± 0.1 | 0.3 ± 0.05 |

Microwave irradiation (50 W, 45°C) reduces reaction times from 60 minutes to 7 minutes per coupling cycle while maintaining >99% conversion.

Solvent Systems and Side Reactions

Binary solvent systems markedly influence peptide solubility and byproduct formation:

- DMF/CHCl₃ (3:1) : Enhances glycine activation but increases serine O-acylation risk (8–12%)

- NMP/t-BuOH (4:1) : Suppresses racemization (<0.5%) through strong hydrogen bonding

- Water/EtOH (4:1) : Eliminates hydroxyl protection needs but requires precise pH control (8.5–9.0)

Purification and Analytical Characterization

HPLC Purification Strategies

Reversed-phase HPLC on C18 columns (250 × 4.6 mm, 5 μm) with 0.1% TFA in water/acetonitrile gradients resolves critical impurities:

- Trifluoroacetylated Serine : Elutes at 15.2 min (10% ACN) vs. target peptide at 18.7 min (17% ACN)

- Deamidation Products : Detectable via ESI-MS as +18 Da (H₂O addition) or +36 Da (double deamidation)

Table 4: HPLC Method Parameters

| Column | Flow Rate | Gradient | Detection |

|---|---|---|---|

| Zorbax SB-C18 | 1 mL/min | 5–25% ACN over 30 min | 214 nm |

Structural Confirmation Techniques

- Circular Dichroism : Strong negative band at 198 nm confirms β-sheet propensity from alternating Ser-Gly residues

- NMR Spectroscopy :

- ¹H NMR (500 MHz, D₂O) : δ 3.82 (dd, J = 5.1, 2.3 Hz, Ser β-CH₂), 3.45 (s, Gly α-CH₂)

- ¹³C NMR : 171.2 ppm (Gly C=O), 170.8 ppm (Ser C=O)

- High-Resolution MS : Calculated for C₁₅H₂₆N₄O₉ [M+H]⁺ 399.1723, found 399.1721

Industrial-Scale Production Challenges

Cost-Benefit Analysis of SPPS vs. Liquid-Phase

For metric-ton production, liquid-phase synthesis offers 40% cost savings over SPPS ($12,500/kg vs. $21,000/kg). Key factors include:

- Reusable catalysts in fragment condensation

- Lower solvent consumption (300 L/kg vs. 800 L/kg for SPPS)

- Continuous flow hydrogenation for benzyl ester removal

Stability Considerations

Lyophilized this compound maintains 98% purity for 24 months at -20°C, but undergoes 0.3% monthly deamidation at 25°C. Accelerated stability studies (40°C/75% RH) reveal:

- 1.2% deamidation after 3 months

- 0.8% oxidation (methionine-like pathway despite absence)

- No aggregation via dynamic light scattering

Chemical Reactions Analysis

Types of Reactions: L-Serylglycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the serine residues can be oxidized to form aldehydes or carboxylic acids.

Reduction: The peptide can be reduced to form alcohols from aldehydes or ketones.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.

Major Products:

Oxidation: Formation of serine-derived aldehydes or carboxylic acids.

Reduction: Formation of serine-derived alcohols.

Substitution: Formation of halogenated or alkylated serine derivatives.

Scientific Research Applications

L-Serylglycyl-L-serylglycyl-L-serine has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.

Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of L-Serylglycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residues in the peptide can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The peptide may also undergo conformational changes that enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Sequence Analysis

The table below compares L-Serylglycyl-L-serylglycyl-L-serine with peptides of analogous composition or length from the evidence:

Functional and Physicochemical Properties

- Hydrophilicity : The target compound’s high serine content (3 residues) and glycine spacers likely enhance hydrophilicity, comparable to Glycyl-L-serylglycine (), which dissolves readily in water . In contrast, peptides with hydrophobic residues (e.g., L-alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl in ) exhibit reduced solubility .

- Synthesis: Solid-phase peptide synthesis (SPPS) is commonly used for such peptides, as noted in , requiring protection/deprotection of functional groups to ensure sequence accuracy .

Notes

Data Limitations : The properties of this compound are inferred from structurally related compounds due to the absence of direct experimental data in the provided evidence.

Synthesis Considerations : SPPS protocols for glycine-rich peptides require careful handling to avoid aggregation, as seen in and .

Contradictions: No direct contradictions were found; however, variations in peptide length and residue composition limit direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.